Cas no 141034-82-4 (Pyrimidine, 4,6-bis(4-chlorophenyl)-)

Pyrimidine, 4,6-bis(4-chlorophenyl)-, is a chlorinated pyrimidine derivative characterized by its two 4-chlorophenyl substituents at the 4 and 6 positions. This compound is of interest in organic synthesis and pharmaceutical research due to its structural rigidity and potential as a building block for more complex heterocyclic systems. The presence of chlorophenyl groups enhances its electron-withdrawing properties, making it useful in cross-coupling reactions and as an intermediate in the development of bioactive molecules. Its well-defined crystalline structure and stability under standard conditions facilitate handling and storage. The compound’s reactivity and functional group compatibility make it a valuable scaffold in medicinal chemistry and materials science applications.
Pyrimidine, 4,6-bis(4-chlorophenyl)- structure
141034-82-4 structure
Product Name:Pyrimidine, 4,6-bis(4-chlorophenyl)-
CAS No:141034-82-4
MF:C16H10Cl2N2
MW:301.170001506805
MDL:MFCD32706518
CID:1308877
PubChem ID:85638695
Update Time:2025-08-05

Pyrimidine, 4,6-bis(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4,6-bis(4-chlorophenyl)-
    • D94345
    • SCHEMBL20137308
    • 4,6-bis(4-chlorophenyl)pyrimidine
    • 141034-82-4
    • AS-76916
    • bis(4-chlorophenyl)pyrimidine
    • MDL: MFCD32706518
    • Inchi: 1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H
    • InChI Key: HTRMNASRDCVQKN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C2C=CC(=CC=2)Cl)N=CN=1

Computed Properties

  • Exact Mass: 300.0223
  • Monoisotopic Mass: 300.0221037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78

Pyrimidine, 4,6-bis(4-chlorophenyl)- Pricemore >>

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